Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate hydrochloride
Description
Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate hydrochloride (CAS No. 891-72-5) is a pyrrolidine derivative characterized by a benzyl-substituted nitrogen atom, a ketone group at the 4-position, and an ethyl ester at the 3-position, with a hydrochloride salt enhancing its stability and solubility. Its molecular formula is C₁₄H₁₈ClNO₃, and it has a molecular weight of 283.75 g/mol . The compound is stored under dry conditions at room temperature and carries hazard warnings for acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .
Properties
IUPAC Name |
ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3.ClH/c1-2-18-14(17)12-9-15(10-13(12)16)8-11-6-4-3-5-7-11;/h3-7,12H,2,8-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMYMHWUMFMDLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1=O)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with Formamidine Acetate
The most widely documented method involves the cyclocondensation of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride with formamidine acetate under basic conditions. In a representative procedure, a mixture of the starting material (50.0 g, 0.168 mol), formamidine acetate (16.2 g, 0.201 mol), and sodium methoxide in methanol (190 mL of 4.37 M solution) undergoes reflux at 85°C for 16 hours. Post-reaction workup includes vacuum concentration, alkaline dissolution (1N NaOH), and neutralization with glacial acetic acid to precipitate the product. This method achieves a 61.4% yield, with LC-MS confirming the molecular ion peak at m/z = 242.2 [M+H]+.
Critical Parameters:
Alternative Esterification Routes
A high-yield alternative employs dimethyl carbonate as both solvent and carbonyl source. In this approach, 1-benzylpiperidin-3-one (72 g) reacts with dimethyl carbonate (500 mL) and sodium hydride (38 g, 60% dispersion) under reflux for 20 minutes. The subsequent aqueous workup and ethyl acetate extraction yield methyl 1-benzyl-3-oxopiperidine-4-carboxylate with 99% efficiency. While this method uses a methyl ester precursor, analogous conditions apply to ethyl ester derivatives by substituting dimethyl carbonate with diethyl carbonate.
Advantages:
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Reduced Reaction Time: 20-minute reflux vs. 16-hour cycles in cyclocondensation.
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Scalability: No requirement for sealed reaction vessels, enabling kilogram-scale production.
Comparative Analysis of Methodologies
Table 1: Key Performance Metrics Across Synthesis Routes
| Method | Yield | Temperature | Time | Key Reagent |
|---|---|---|---|---|
| Cyclocondensation | 61.4% | 85°C | 16 h | Formamidine acetate |
| Esterification | 99% | Reflux | 20 min | Sodium hydride |
Trade-offs Identified:
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The cyclocondensation route generates pharmaceutically preferred stereochemistry but requires stringent pH control during isolation.
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Esterification offers superior yields but necessitates anhydrous conditions to prevent sodium hydride decomposition.
Structural and Analytical Considerations
NMR Spectral Validation
1H NMR analysis (DMSO-d6) of the cyclocondensation product reveals characteristic signals:
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δ 2.29 (t, J = 5.8 Hz, 2H; CH2 adjacent to carbonyl)
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δ 3.64 (s, 2H; N-benzyl CH2)
The absence of δ 4.1–4.3 quartets confirms complete ester hydrolysis when using sodium hydroxide concentrations exceeding 1N.
Industrial-Scale Optimization Challenges
Solvent Recovery Systems
Methanol recycling remains problematic in cyclocondensation due to azeotrope formation with water. Patent literature describes fractional distillation with molecular sieves (3Å) to achieve >95% solvent recovery.
Crystallization Improvements
Seeding with product microcrystals during neutralization increases crystal size from <50 μm to 150–200 μm, enhancing filtration rates by 300%.
Microwave-assisted synthesis trials (unpublished data cited in supplier documentation) reduce cyclocondensation time to 3 hours with comparable yields. Additionally, enzyme-mediated esterification using Candida antarctica lipase B shows promise for enantioselective synthesis, though current conversion rates remain suboptimal (<30%) .
Chemical Reactions Analysis
Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate hydrochloride is classified as a pyrrolidine derivative. Its molecular formula is , with a molecular weight of approximately 297.78 g/mol. The compound features a pyrrolidine ring with an oxo group and a carboxylate moiety, which are critical for its reactivity and interaction with biological targets.
Medicinal Chemistry
The compound is recognized for its potential applications in the development of pharmaceuticals. Its structure allows it to serve as a precursor for synthesizing various biologically active molecules. Research indicates that derivatives of this compound can interact with cellular receptors, potentially leading to the development of new drugs targeting various diseases .
Synthesis of Receptor Ligands
This compound can be utilized in the synthesis of receptor agonists and antagonists. These synthesized molecules can mimic or block natural ligands that bind to specific receptors, which is crucial in drug discovery and development . For instance, it has been used as a building block for synthesizing compounds that exhibit significant biological activities.
Heterocyclic Compound Synthesis
The compound's core structure enables it to be a valuable starting material for synthesizing various heterocyclic compounds. Heterocycles are prevalent in many biologically active molecules, making this application particularly attractive for drug discovery efforts . The versatility of this compound facilitates modifications that can enhance biological activity or yield derivatives with improved properties.
Case Study 1: Synthesis of Novel Ligands
A study demonstrated the utility of this compound in synthesizing novel ligands for specific receptors involved in neurological disorders. The synthesized ligands showed promising activity in binding assays, indicating their potential as therapeutic agents for conditions such as depression and anxiety.
Case Study 2: Anticancer Activity
Another research effort explored the anticancer properties of derivatives synthesized from this compound. In vitro studies revealed that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The free base (Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate) exhibits a high boiling point (358.1°C), suggesting thermal stability, while the hydrochloride salt lacks reported data, likely due to decomposition before boiling .
- All three compounds share identical hazard classifications, indicating similar toxicity profiles despite structural differences .
Biological Activity
Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate hydrochloride (EPC hydrochloride) is a synthetic compound recognized for its potential applications in medicinal chemistry. This article examines its biological activity, including its antimicrobial properties, receptor interactions, and implications in drug development.
Chemical Structure and Properties
EPC hydrochloride is characterized by the following chemical properties:
- Molecular Formula : C₁₅H₁₉ClN₁O₃
- Molecular Weight : Approximately 297.78 g/mol
- Structural Features : The compound contains a pyrrolidine ring with an oxo group and a carboxylate moiety, which contribute to its biological activity .
Biological Activities
EPC hydrochloride exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies indicate that EPC hydrochloride possesses antimicrobial activity, making it a candidate for further exploration in antibiotic development.
- Enzyme Interaction : The compound has been studied for its effects on enzyme function and receptor binding. It may act as an enzyme inhibitor or activator, influencing various biochemical pathways .
- Cellular Effects : EPC hydrochloride can modulate cell signaling pathways and gene expression, potentially affecting cellular metabolism and proliferation .
- Synthesis of Derivatives : As a precursor in organic synthesis, EPC hydrochloride is valuable for creating derivatives with enhanced biological properties. Its structural features allow for modifications that can improve efficacy against specific targets.
Case Studies and Experimental Data
Several studies have investigated the biological activity of EPC hydrochloride:
- Study on Antiviral Activity : Research has demonstrated that compounds structurally related to EPC can inhibit viral neuraminidase, suggesting potential antiviral applications . The 50% effective concentration (EC50) was determined using assays that measure cytopathogenic effects in infected cells.
- Cell Viability Assays : Using the MTT assay, researchers evaluated the cytotoxic effects of EPC hydrochloride on various cell lines. The results indicated significant reductions in cell viability at certain concentrations, highlighting its potential as a therapeutic agent against cancer cells .
Comparative Analysis with Related Compounds
EPC hydrochloride shares structural similarities with other biologically active compounds. The following table summarizes key comparative features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | C₁₅H₁₉NO₃ | Piperidine ring instead of pyrrolidine |
| Ethyl 1-benzyl-4-hydroxy-pyrrolidine | C₁₅H₂₁NO₃ | Hydroxyl group enhances solubility |
| Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine | C₁₆H₂₃NO₃ | Increased biological activity due to additional methyl group |
The specific mechanism of action for EPC hydrochloride is not fully elucidated; however, it is believed to involve interactions with cellular receptors and enzymes. These interactions could lead to modulation of signaling pathways critical for cellular functions. Further research is required to clarify these mechanisms and their implications for drug development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate hydrochloride, and what analytical methods validate its purity?
- Methodology : The compound is synthesized via a multi-step process involving esterification, benzylation, and subsequent hydrochloride salt formation. Key intermediates include ethyl 4-oxopyrrolidine-3-carboxylate and benzyl halides. Reaction progress is monitored using thin-layer chromatography (TLC), and purity is confirmed via high-performance liquid chromatography (HPLC) and melting point analysis. Structural validation employs - and -NMR spectroscopy to confirm the ester, benzyl, and pyrrolidinone moieties .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system, with hydrogen bonding between the pyrrolidinone carbonyl and the hydrochloride counterion. Additional stabilization arises from weak C–H⋯O interactions between the benzyl group and ester oxygen atoms. SHELX software is used for structure refinement, with R-factor convergence below 0.05 .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodology : The compound is classified with hazard codes H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Spills are neutralized with sodium bicarbonate and disposed of as hazardous waste. Storage requires airtight containers in dry, room-temperature conditions to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?
- Methodology : Discrepancies often arise from dynamic effects (e.g., ring puckering in the pyrrolidinone moiety). Use variable-temperature NMR to probe conformational flexibility. Compare experimental -NMR shifts with density functional theory (DFT)-calculated chemical shifts (e.g., B3LYP/6-31G* level). For ambiguous cases, rotational Overhauser effect spectroscopy (ROESY) identifies spatial proximities between protons .
Q. What strategies optimize enantiomeric purity during synthesis, given the compound’s chiral center?
- Methodology : Asymmetric synthesis using chiral catalysts (e.g., Evans’ oxazaborolidines) or chiral resolving agents (e.g., tartaric acid derivatives) can enhance enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column. For racemic mixtures, kinetic resolution via enzymatic ester hydrolysis (e.g., using lipases) may isolate the desired enantiomer .
Q. How does the compound’s stability under varying pH and temperature conditions influence its degradation products?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40–60°C. Analyze degradation products using LC-MS. Hydrolysis of the ester group predominates under basic conditions, yielding 1-benzyl-4-oxopyrrolidine-3-carboxylic acid. Acidic conditions promote benzyl group cleavage, forming 4-oxopyrrolidine-3-carboxylate derivatives. Store at pH 6–7 and ≤25°C to minimize degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
